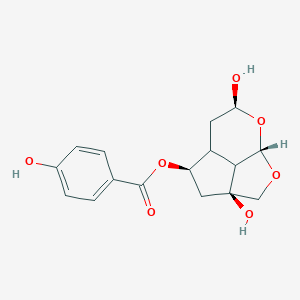![molecular formula C15H14N2O2 B224004 N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)
N-[2-(acetylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)phenyl]benzamide, commonly known as NAPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the biomedical and pharmaceutical industries. NAPB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of NAPB is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins in the body. NAPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
NAPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. NAPB has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, NAPB has been shown to have antibacterial activity against a variety of bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NAPB in lab experiments is its ease of synthesis and availability. NAPB is a relatively simple compound to synthesize and is readily available from commercial sources. However, one limitation of using NAPB in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on NAPB. One area of interest is its potential use as a drug delivery agent for the treatment of neurological disorders. NAPB has been shown to cross the blood-brain barrier, making it a promising candidate for the delivery of drugs to the brain. Additionally, further research is needed to fully understand the mechanism of action of NAPB and to identify its molecular targets in the body. Finally, there is potential for the development of novel analogs of NAPB with improved pharmacological properties and enhanced efficacy.
Synthesis Methods
The synthesis of NAPB involves the reaction of 2-aminobenzamide with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure NAPB. The synthesis of NAPB is a straightforward process and can be achieved through a variety of methods.
Scientific Research Applications
NAPB has been extensively studied for its potential applications in the biomedical and pharmaceutical industries. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. NAPB has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2-acetamidophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-13-9-5-6-10-14(13)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19) |
InChI Key |
VEDFQDDNPDHDKB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)






![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)